![molecular formula C19H21N2S+ B11707785 (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)

(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

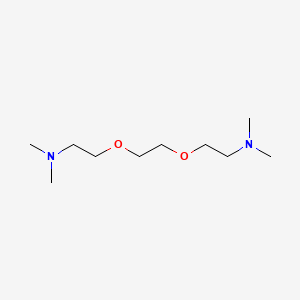

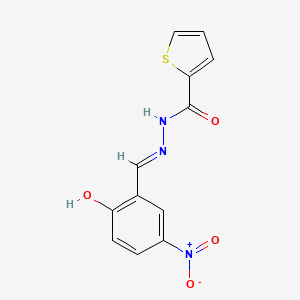

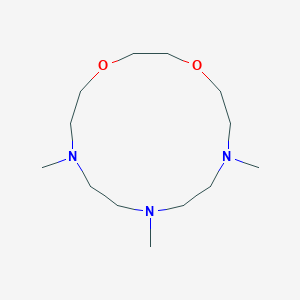

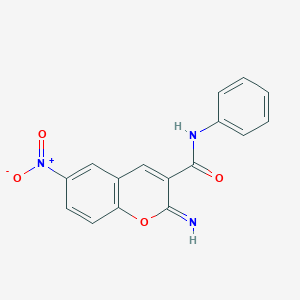

(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazolium ist eine synthetische organische Verbindung, die zur Klasse der Styrylfarbstoffe gehört. Diese Farbstoffe sind für ihre leuchtenden Farben bekannt und werden in verschiedenen Anwendungen eingesetzt, darunter biologische Färbung, Fluoreszenzmikroskopie und als Laserfarbstoffe. Die Struktur der Verbindung weist einen Benzo[d]thiazolium-Kern mit einer Dimethylaminogruppe und einer Styrylgruppe auf, die zu ihren einzigartigen photophysikalischen Eigenschaften beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazolium erfolgt in der Regel in einem mehrstufigen Verfahren. Ein gängiges Verfahren umfasst die Kondensation von 4-(Dimethylamino)benzaldehyd mit 3-Ethylbenzo[d]thiazoliumiodid in Gegenwart einer Base wie Piperidin. Die Reaktion wird in einem Lösungsmittel wie Ethanol oder Acetonitril unter Rückflussbedingungen durchgeführt. Das erhaltene Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittelwahl und Reaktionszeit die Skalierbarkeit der Synthese weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazolium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Dimethylaminogruppe, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Wichtigste gebildete Produkte

Oxidation: Bildung von oxidierten Derivaten mit veränderten photophysikalischen Eigenschaften.

Reduktion: Bildung von reduzierten Derivaten mit potenziellen Veränderungen in den Fluoreszenzeigenschaften.

Substitution: Bildung von substituierten Derivaten mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazolium hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als fluoreszierende Sonde in verschiedenen chemischen Assays und als Sensibilisator in photochemischen Reaktionen verwendet.

Biologie: Wird in der Fluoreszenzmikroskopie zur Färbung von Zellkomponenten, insbesondere von Nukleinsäuren und Zellmembranen, eingesetzt.

Medizin: Wird für seine potenzielle Anwendung in der photodynamischen Therapie zur Krebsbehandlung untersucht, da es bei Lichteinstrahlung reaktive Sauerstoffspezies erzeugen kann.

Wirkmechanismus

Der Wirkmechanismus von (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazolium beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Styryl- und Dimethylaminogruppen. Die Verbindung kann in die DNA interkalieren, was zu einer Fluoreszenzsteigerung bei Bindung führt. Darüber hinaus ist seine Fähigkeit, bei Lichteinstrahlung reaktive Sauerstoffspezies zu erzeugen, effektiv in der photodynamischen Therapie, bei der es den Zelltod in gezielten Krebszellen durch oxidativen Stress induziert .

Wirkmechanismus

The mechanism of action of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-ETHYL-1,3-BENZOTHIAZOL-3-IUM involves its ability to absorb and emit light. This compound exhibits strong fluorescence due to intramolecular charge transfer (ICT) between the dimethylamino group and the benzothiazolium ring. The molecular targets and pathways involved include interactions with cellular components and the generation of reactive oxygen species (ROS) in photodynamic therapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazoliumiodid: Ähnliche Struktur mit einer Thiomorpholingruppe anstelle einer Dimethylaminogruppe.

(E)-2-(4-(Dimethylamino)styryl)-1-methylpyridiniumiodid: Ähnliche Struktur mit einem Pyridiniumkern anstelle eines Benzo[d]thiazoliumkerns.

Einzigartigkeit

(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazolium ist einzigartig aufgrund seiner spezifischen Kombination eines Benzo[d]thiazoliumkerns und einer Dimethylamino-Styrylgruppe, die ihm besondere photophysikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es besonders wertvoll für Anwendungen, die eine hohe Fluoreszenzeffizienz und Photostabilität erfordern .

Eigenschaften

Molekularformel |

C19H21N2S+ |

|---|---|

Molekulargewicht |

309.5 g/mol |

IUPAC-Name |

4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C19H21N2S/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3/h5-14H,4H2,1-3H3/q+1 |

InChI-Schlüssel |

YWCGKTACGSLWSG-UHFFFAOYSA-N |

Isomerische SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |

Kanonische SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)

![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)

![N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11707725.png)

![1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one](/img/structure/B11707731.png)

![1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B11707734.png)

![N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B11707751.png)

![6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11707756.png)

![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)

![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)